molecular formula C18H33N3O2 B13240089 tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate

tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate

Cat. No.: B13240089
M. Wt: 323.5 g/mol
InChI Key: UTVZSUKCQPZHID-UHFFFAOYSA-N
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Description

Heterocyclic Framework and Molecular Topology

The compound’s structure integrates two distinct heterocyclic systems: a six-membered piperazine ring and a nine-membered 1-azabicyclo[3.3.1]nonane bicyclic amine. Piperazine, a saturated diazacyclohexane, contributes nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and electrostatic interactions. The 1-azabicyclo[3.3.1]nonane system introduces conformational rigidity due to its fused bicyclic topology, which reduces rotational freedom and stabilizes specific three-dimensional orientations.

Table 1: Key Structural Properties

Property Value
Molecular Formula C₁₈H₃₃N₃O₂
Molecular Weight 323.48 g/mol
CAS Number 2060030-05-7
Heteroatoms Nitrogen (3), Oxygen (2)

The tert-butoxycarbonyl (Boc) group at the piperazine nitrogen serves as a protective moiety, enhancing solubility and enabling selective deprotection during synthetic modifications. This functional group strategy is critical for preserving the amine’s reactivity in multi-step syntheses.

Comparative Analysis with Related Heterocycles

Piperazine derivatives are ubiquitous in pharmaceuticals due to their adaptability in drug design. However, the addition of a bicyclic amine distinguishes this compound from conventional piperazine-based scaffolds. For example, unsubstituted piperazine (C₄H₁₀N₂) lacks steric hindrance, whereas the bicyclic system imposes spatial constraints that can improve target selectivity. The 1-azabicyclo[3.3.1]nonane moiety shares topological similarities with tropane alkaloids, which are known for their neurological activity, suggesting potential applications in central nervous system (CNS) drug development.

Properties

Molecular Formula

C18H33N3O2

Molecular Weight

323.5 g/mol

IUPAC Name

tert-butyl 4-(1-azabicyclo[3.3.1]nonan-5-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H33N3O2/c1-17(2,3)23-16(22)21-12-10-20(11-13-21)15-18-6-4-8-19(14-18)9-5-7-18/h4-15H2,1-3H3

InChI Key

UTVZSUKCQPZHID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC23CCCN(C2)CCC3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate typically involves:

  • Construction or procurement of the 1-azabicyclo[3.3.1]nonane intermediate.
  • Functionalization of piperazine with a tert-butyl carbamate protecting group (Boc protection).
  • Coupling of the bicyclic amine to the piperazine nitrogen via a methylene linker.

Key Synthetic Steps

Preparation of 1-Azabicyclo[3.3.1]nonane Derivative
  • The bicyclic amine is often synthesized through intramolecular cyclization or from commercially available precursors.
  • The 5-position amine functionality is maintained for subsequent coupling.
Boc Protection of Piperazine
  • Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) to yield tert-butyl piperazine-1-carboxylate.
  • This step protects the piperazine nitrogen, preventing unwanted side reactions during coupling.
Coupling Reaction
  • The 1-azabicyclo[3.3.1]nonan-5-yl methyl group is introduced via nucleophilic substitution or reductive amination.
  • A common approach involves reacting the Boc-protected piperazine with a suitable aldehyde or halomethyl derivative of the bicyclic amine.
  • Reductive amination using sodium triacetoxyborohydride or sodium cyanoborohydride is frequently employed to form the methylene bridge.

Detailed Synthetic Route Example

Step Reagents & Conditions Description Yield & Notes
1 Synthesis of 1-azabicyclo[3.3.1]nonan-5-yl aldehyde or halide From bicyclic amine precursor via oxidation or halogenation Moderate to high yield; purity critical
2 Boc protection of piperazine: Piperazine + Boc2O, base, solvent (e.g., dichloromethane) Formation of tert-butyl piperazine-1-carboxylate >90% yield; standard procedure
3 Reductive amination: Boc-piperazine + bicyclic aldehyde + NaBH(OAc)3, acetic acid, solvent (e.g., dichloroethane) Coupling to form the methylene bridge 70-85% yield; mild conditions preserve stereochemistry

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography or preparative HPLC is used to purify the final product.
  • Spectroscopic Analysis: NMR (1H, 13C), IR, and MS confirm structure and purity.
  • Crystallography: Single-crystal X-ray diffraction may be used to confirm stereochemistry if necessary.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Yield Range
Boc Protection of Piperazine Piperazine, Boc2O, base High selectivity, mild conditions Requires anhydrous conditions >90%
Reductive Amination Coupling Boc-piperazine, bicyclic aldehyde, NaBH(OAc)3 Mild, stereoselective, good yield Sensitive to moisture, requires careful pH control 70-85%
Alternative Alkylation Boc-piperazine, halomethyl bicyclic amine, base Direct coupling Possible side reactions, lower selectivity 50-70%

Chemical Reactions Analysis

tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific biological system being studied, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Structural Features

The target compound’s unique 1-azabicyclo[3.3.1]nonane substituent distinguishes it from other piperazine derivatives. Below is a comparison of key structural attributes:

Compound Name Substituent on Piperazine Key Structural Features
Target compound 1-azabicyclo[3.3.1]nonan-5-ylmethyl Bicyclic amine, Boc protection
tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) Fluorophenyl-oxazolidinone-triazole Antifluorophenyl, oxazolidinone, triazole
tert-Butyl 4-(5-(5-(3-hydroxyphenyl)thiophene-2-yl)pentanoyl)piperazine-1-carboxylate (41b) Thiophene-hydroxyphenyl-pentanoyl Acylated thiophene, hydroxyphenyl
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate Pyrimidinylmethyl-hydroxyphenyl Pyrimidine core, intramolecular H-bonding
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1) Piperidin-4-yl Spirocyclic piperidine, dual N-heterocycles

Key Observations :

  • Compounds like 1a and 41b incorporate heterocyclic motifs (oxazolidinone, thiophene) linked to aromatic groups, which are common in antimicrobial and anti-inflammatory agents .
  • The pyrimidine derivative () exhibits intramolecular hydrogen bonding (O–H⋯N), enhancing crystallinity and stability.

Stability :

  • Compounds 1a and 1b () degrade in simulated gastric fluid due to labile oxazolidinone-triazole linkages, whereas the target’s bicyclic structure may confer greater metabolic stability .

Physicochemical Properties

Property Target Compound 41b Pyrimidine Derivative CAS 205059-24-1
Molecular Weight ~350–400 g/mol (estimated) 485.57 g/mol 439.50 g/mol 269.38 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) 4.2 2.8 2.1
Solubility Low in water (Boc group) Moderate in DCM Low in ethanol High (piperidine N)
Crystal Packing Not reported N/A Layered π-π interactions N/A

Key Observations :

  • The Boc group reduces aqueous solubility across all compounds but aids in purification.
  • The pyrimidine derivative’s crystal structure reveals π-π stacking and hydrogen-bonded networks, which may enhance solid-state stability .

Biological Activity

tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential pharmacological applications. With a molecular formula of C18H33N3O2C_{18}H_{33}N_3O_2 and a molecular weight of approximately 323.5 g/mol, this compound is being investigated for its biological activities, particularly in the context of drug discovery targeting central nervous system disorders.

Chemical Structure and Properties

The compound features a tert-butyl group, which enhances its lipophilicity, potentially improving membrane permeability and bioavailability in pharmaceutical applications. The azabicyclo structure contributes to its complexity and may influence its interactions with biological targets.

PropertyValue
Molecular FormulaC18H33N3O2
Molecular Weight323.5 g/mol
CAS Number2060030-05-7

The biological activity of this compound is primarily attributed to its potential interactions with various neurotransmitter receptors and enzymes involved in central nervous system functions. Preliminary studies suggest that compounds with similar structural features may exhibit:

  • Antidepressant-like effects : Related compounds have shown activity in modulating serotonergic and adrenergic pathways, indicating potential for treating mood disorders .
  • Neuroprotective properties : Some derivatives have demonstrated protective effects against neurotoxic agents, suggesting that this compound may also mitigate oxidative stress in neuronal cells .

Pharmacological Studies

Research into the pharmacological profile of this compound has been limited but promising. For instance, studies involving related azabicyclo compounds have indicated:

  • Antiprotozoal activity : Compounds with similar bicyclic structures have demonstrated significant activity against Plasmodium falciparum and Trypanosoma brucei, suggesting that this compound could be explored for similar applications .

Synthesis and Evaluation

A detailed synthesis pathway has been established for related compounds, which can be adapted for this compound. The synthesis typically involves multi-step organic reactions requiring careful control of conditions to ensure high yields and purity.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct biological activities attributed to their structural differences:

Compound NameMolecular FormulaUnique Features
tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylateC16H28N2O2Contains a piperidine ring
tert-butyl (3-azabicyclo[3.3.1]nonan-9-yl)carbamateC15H24N2O2Different bicyclic position affecting activity
1-Boc-4-methylpiperazineC10H18N2O2Simpler structure with different pharmacological properties

Future Directions

Given the initial findings regarding the biological activity of this compound, further research is warranted to:

  • Investigate Binding Affinities : Conduct detailed binding studies to elucidate the interaction profiles with specific receptors.
  • Explore Therapeutic Applications : Assess its efficacy in vivo for potential therapeutic applications in treating central nervous system disorders.
  • Expand Structural Modifications : Synthesize analogs to optimize biological activity and reduce potential toxicity.

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